(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid

Description

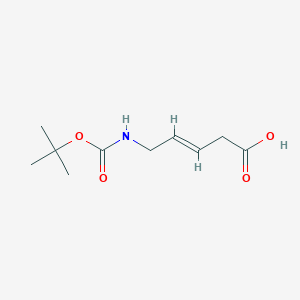

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is a chiral, unsaturated carboxylic acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and an (E)-configured double bond at the 3-position of the pentenoic acid backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect the amine functionality during coupling reactions. Its stereochemical rigidity and functional group compatibility make it a valuable intermediate in constructing bioactive molecules .

Properties

IUPAC Name |

(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYZZIWHQZJFU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-pentenoic acid and tert-butyl carbamate.

Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc2O) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

Formation of the (E)-Isomer: The double bond configuration is controlled to obtain the (E)-isomer, often using specific catalysts or reaction conditions that favor this configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acidic or basic conditions can be used to remove the Boc group, often employing trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amino acids.

Scientific Research Applications

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid exerts its effects involves the reactivity of the Boc-protected amino group and the double bond. The Boc group provides stability during synthetic transformations, while the double bond allows for further functionalization. Molecular targets and pathways include interactions with enzymes and proteins, facilitating the formation of peptide bonds and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions on the Pentenoic Acid Backbone

5-(1-Hydroxycyclohexyl)-3-pentenoic Acid ()

- Structure: Shares the 3-pentenoic acid core but substitutes the Boc-amino group with a hydroxycyclohexyl moiety.

- Synthesis: Prepared via zirconocene-mediated coupling of cyclohexanone with butadiene, followed by oxidative hydrolysis .

- However, the hydroxycyclohexyl group introduces conformational rigidity, which may limit its utility in flexible molecular architectures.

2-(E)-1'-Propenyl-2-pentenoic Acid ()

- Structure: A diunsaturated metabolite of valproic acid with propenyl and pentenoic acid groups.

- Applications : Unlike the Boc-protected compound, this metabolite is bioactive in epilepsy treatment but lacks synthetic versatility due to its unstable diene system.

- Analytical Methods : Characterized via argentation thin-layer chromatography (Ag-TLC) and NMR, highlighting the challenge of isomer separation in unsaturated acids .

Boc-Protected Amino Acid Derivatives

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid ()

- Structure: Features a Boc-amino group but replaces the pentenoic acid with a benzoic acid scaffold and a hydroxyl substituent.

- Physicochemical Properties : Higher melting point (150–151°C) compared to the target compound, likely due to hydrogen bonding from the hydroxyl group .

- Applications : Used in natural product synthesis, emphasizing the role of aromaticity in modifying electronic properties.

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid ()

- Structure: Incorporates a phenyl group and a saturated pentanoic acid chain.

- Stereochemical Impact : The (R)-configuration and phenyl substitution enhance lipophilicity, making it suitable for membrane-permeable prodrugs.

- Synthetic Utility : Demonstrates the Boc group’s compatibility with bulky aryl substituents .

Unprotected Amino Acid Analogues

(E)-5-Aminopent-3-enoic Acid ()

- Structure : Lacks the Boc group, exposing a free amine.

- Stability : Prone to oxidation and side reactions in acidic/basic conditions, unlike the Boc-protected analogue.

- Applications: Limited to short-term synthetic steps due to instability, underscoring the Boc group’s protective advantages .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid | C₁₀H₁₇NO₄ | 215.25 g/mol | Boc-amino, (E)-alkene, carboxylic acid | Peptide synthesis, chiral intermediate | |

| 5-(1-Hydroxycyclohexyl)-3-pentenoic acid | C₁₁H₁₈O₃ | 198.26 g/mol | Hydroxycyclohexyl, carboxylic acid | Rigid framework synthesis | |

| 2-(E)-1'-Propenyl-2-pentenoic acid | C₈H₁₂O₂ | 140.18 g/mol | Diene, carboxylic acid | Valproic acid metabolite | |

| 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | C₁₂H₁₅NO₅ | 253.25 g/mol | Boc-amino, hydroxyl, benzoic acid | Natural product research | |

| (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | C₁₆H₂₃NO₄ | 293.36 g/mol | Boc-amino, phenyl, carboxylic acid | Prodrug development | |

| (E)-5-Aminopent-3-enoic acid | C₅H₉NO₂ | 115.13 g/mol | Free amine, (E)-alkene, carboxylic acid | Labile synthetic intermediate |

Research Findings and Implications

- Boc Group Utility: The Boc group in the target compound enhances stability during synthetic procedures, a critical advantage over unprotected analogues like (E)-5-aminopent-3-enoic acid .

- Stereochemical Influence: Compounds with chiral centers (e.g., the (R)-configured phenylpentanoic acid) exhibit tailored pharmacokinetic profiles, highlighting the importance of stereochemistry in drug design .

- Unsaturation Effects : The (E)-alkene in the target compound provides rigidity, whereas diunsaturated metabolites (e.g., valproic acid derivatives) face isomerization challenges .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid?

The Boc group serves as a temporary protective moiety for the amine functionality during synthetic processes, preventing unwanted side reactions (e.g., nucleophilic attacks or undesired couplings). It is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) or Boc chloride (BocCl) under basic conditions (e.g., triethylamine in anhydrous THF or dichloromethane). Deprotection is typically achieved via acidolysis (e.g., trifluoroacetic acid) .

Q. What synthetic strategies are used to prepare this compound?

A common approach involves:

- Step 1 : Protection of the primary amine in 5-amino-3-pentenoic acid using Boc₂O or BocCl in the presence of a base (e.g., triethylamine).

- Step 2 : Stereoselective control of the double bond (E-configuration) via Wittig or Horner-Wadsworth-Emmons reactions.

- Step 3 : Purification via column chromatography or crystallization to isolate the Boc-protected product .

Q. Which analytical techniques confirm the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the Boc group (e.g., tert-butyl signals at δ ~1.4 ppm) and E-configuration (coupling constants J = 12–16 Hz for trans double bonds).

- Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 258.1).

- HPLC : To assess purity (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How does the α,β-unsaturated carboxylic acid moiety influence reactivity in downstream applications?

The conjugated double bond enables Michael addition reactions, making the compound a valuable electrophile for constructing β-amino acid derivatives or peptide mimetics. For example, it can react with nucleophiles (e.g., thiols or amines) under mild conditions to generate functionalized intermediates for drug discovery .

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

Racemization at the α-carbon of the amino acid can occur under basic or high-temperature conditions. Mitigation strategies include:

Q. How does the Boc group impact coupling efficiency in solid-phase peptide synthesis (SPPS)?

The bulky tert-butyl group reduces steric hindrance compared to other protecting groups (e.g., Fmoc), improving coupling rates in SPPS. However, acid-labile Boc requires orthogonal deprotection strategies (e.g., TFA cleavage) and complicates iterative synthesis workflows. Comparative studies show Boc-based protocols achieve >90% coupling yields for non-polar peptide sequences .

Q. What side reactions occur during Boc deprotection, and how are they mitigated?

Common issues include:

Q. What applications does this compound have in β-peptide research?

As a β-amino acid derivative, it serves as a building block for synthesizing β-peptides with enhanced metabolic stability and helical conformations. These structures are explored for antimicrobial or anticancer activity, leveraging their resistance to proteolytic degradation .

Methodological Tables

Table 1 : Key Synthetic Conditions for Boc Protection

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boc₂O | Triethylamine | DCM | 0°C | 85–90 | |

| BocCl | NaHCO₃ | THF | RT | 75–80 |

Table 2 : Analytical Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.44 (s, 9H, Boc), δ 5.65 (d, J=15.5 Hz, CH=CH) | |

| HPLC | Retention time: 8.2 min (C18 column, 70% MeCN) | |

| HRMS | [M+H]⁺ m/z 258.1443 (calc. 258.1441) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.